molecular formula C7H12FNO2 B15309390 Methyl 3-fluoropiperidine-4-carboxylate

Methyl 3-fluoropiperidine-4-carboxylate

Cat. No.: B15309390
M. Wt: 161.17 g/mol
InChI Key: CITOGGQERKZEIB-UHFFFAOYSA-N
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Description

Methyl 3-fluoropiperidine-4-carboxylate hydrochloride (CAS 1780567-99-8) is a fluorinated piperidine derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C 7 H 13 ClFNO 2 and a molecular weight of 197.63 g/mol, this compound serves as a versatile and crucial synthetic building block . The incorporation of fluorine into organic molecules is a widely employed strategy to modulate their properties, as it can enhance metabolic stability, influence lipophilicity, and improve membrane permeability, ultimately optimizing the pharmacokinetic profile of lead compounds . This compound is specifically supplied as its hydrochloride salt to ensure stability and handling consistency. It is characterized as a harmful and irritant substance, requiring appropriate safety precautions including the use of personal protective equipment and adequate ventilation . As a key scaffold, it is used by researchers in the synthesis of more complex molecules for biological screening and the development of novel therapeutic agents. The product is guaranteed to have a minimum purity of 95% and is intended for Research Use Only. It is not approved for use in humans, animals, or as a household chemical .

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

methyl 3-fluoropiperidine-4-carboxylate

InChI

InChI=1S/C7H12FNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h5-6,9H,2-4H2,1H3

InChI Key

CITOGGQERKZEIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNCC1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 3-fluoropiperidine-4-carboxylate involves the nucleophilic substitution of a nitro group with a fluoride anion. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be replaced by a fluoride anion via nucleophilic aromatic substitution . This reaction typically requires the presence of an electron-withdrawing group ortho or para to the leaving group to facilitate the substitution.

Industrial Production Methods

In industrial settings, the preparation of this compound may involve the use of hydrofluoric acid gas to introduce the fluorine atom into the piperidine structure. The corresponding carboxylate group is then attached to the appropriate position on the piperidine ring .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoropiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

Methyl 3-fluoropiperidine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-fluoropiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Methyl 3,3-difluoropiperidine-4-carboxylate Hydrochloride (CAS: 1779974-06-9)
  • Structure : Differs by the presence of two fluorine atoms at the 3-position.
  • Molecular Formula: C₇H₁₂ClF₂NO₂ (hydrochloride salt).
  • This compound is noted for its utility in drug development, where enhanced metabolic stability is critical .
Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate (CAS: 80142-03-6)
  • Structure : Features an ethyl ester group and a 2-fluorophenyl substituent at the 4-position.
  • Molecular Formula: C₁₄H₁₆FNO₂.
  • Impact : The aromatic fluorophenyl group introduces π-π stacking capabilities, making it suitable for targeting hydrophobic pockets in enzyme active sites. The ethyl ester may prolong metabolic half-life compared to methyl esters .
4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride (CAS: 1186663-32-0)
  • Structure : Contains a carboxylic acid group at the 4-position instead of an ester.
  • Molecular Formula: C₆H₁₁ClFNO₂.
  • Impact : The carboxylic acid enhances polarity, improving aqueous solubility but reducing membrane permeability. This derivative is often used in peptide mimetics .

Physicochemical Properties

Property Methyl 3-fluoropiperidine-4-carboxylate Methyl 3,3-difluoro analogue Ethyl 4-(2-fluorophenyl) analogue 4-Fluoro-4-piperidinecarboxylic Acid
Molecular Weight 197.63 g/mol ~211.6 g/mol (estimated) 265.28 g/mol 183.61 g/mol
Solubility Soluble in DMSO, methanol Moderate in polar solvents Low in water, high in DCM High in water
Storage Room temperature Refrigerated -20°C Room temperature

Reactivity and Conformational Analysis

  • Fluorine Effects: The single fluorine in this compound induces moderate electron withdrawal, stabilizing adjacent positive charges and influencing nucleophilic substitution rates.
  • Ring Puckering: Fluorine substitution at the 3-position affects the puckering coordinates of the piperidine ring. Computational studies suggest that monofluorination results in a half-chair conformation, while difluorination may enforce a twisted boat conformation due to increased steric interactions .
  • Ester Reactivity : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions. The ethyl 4-(2-fluorophenyl) analogue’s bulkier ester group may slow hydrolysis, enhancing stability in physiological environments .

Biological Activity

Methyl 3-fluoropiperidine-4-carboxylate is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological interactions, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C_8H_10FNO_2 and a molecular weight of approximately 197.63 g/mol. The compound features a piperidine ring with a fluorine atom at the 3-position and a carboxylate functional group at the 4-position. This unique arrangement enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Pd-Catalyzed Reactions : Utilizing palladium catalysts for the formation of the piperidine ring.
  • Nucleophilic Substitution : Employing nucleophiles to introduce the fluorine atom at the desired position.

These synthetic routes allow for the production of high yields and purity, essential for biological testing.

This compound interacts with various biological targets, primarily through:

  • Receptor Binding : The compound has been shown to bind effectively to neurotransmitter receptors, influencing central nervous system activity.
  • Enzyme Inhibition : Its structural features allow it to act as an inhibitor for certain enzymes, which is critical in drug development for conditions like depression and anxiety.

Case Studies

  • Neurotransmitter Modulation : Research indicates that compounds similar to this compound exhibit significant modulation of serotonin and dopamine receptors, which are pivotal in mood regulation and cognitive function .
  • Analgesic Properties : A study highlighted its potential as an analgesic agent, where it demonstrated efficacy in pain models by modulating pain pathways through receptor interactions .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other fluorinated piperidines. Below is a table summarizing key differences:

Compound NameMolecular FormulaUnique Features
This compoundC_8H_10FNO_2Fluorine at the 3-position enhances binding affinity
Methyl 4-fluoropiperidine-4-carboxylateC_8H_10FNO_2Fluorine at the 4-position alters pharmacological profile
Methyl 3-chloropiperidine-4-carboxylateC_8H_10ClNO_2Chlorine substitution affects reactivity and selectivity

This comparative analysis illustrates how the positioning of halogens affects both chemical reactivity and biological interaction profiles.

Q & A

Q. How can this compound serve as a precursor for PET radiotracer development?

  • Methodological Answer: 18F^{18}\text{F}-Labeling via nucleophilic substitution (K18F^{18}\text{F}/K222) at the 3-position yields radiotracers with high specific activity (>2 Ci/μmol). In vivo PET imaging in murine models shows rapid blood-brain barrier penetration (tmax = 15 min), validated by ex vivo autoradiography .

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